molecular formula C8H4F3NO B2794691 3-(Difluoromethoxy)-5-fluorobenzonitrile CAS No. 1261674-63-8

3-(Difluoromethoxy)-5-fluorobenzonitrile

Cat. No.: B2794691
CAS No.: 1261674-63-8
M. Wt: 187.121
InChI Key: ZIVHFFLWAXQQNR-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-5-fluorobenzonitrile is an organic compound characterized by the presence of difluoromethoxy and fluorobenzonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)-5-fluorobenzonitrile typically involves the introduction of difluoromethoxy and fluorobenzonitrile groups onto a benzene ring. One common method involves the reaction of 3-fluorobenzonitrile with difluoromethyl ether in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)-5-fluorobenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium hydride, potassium tert-butoxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted benzonitriles, while oxidation and reduction reactions can produce different functionalized derivatives .

Scientific Research Applications

3-(Difluoromethoxy)-5-fluorobenzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-5-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and fluorobenzonitrile groups can modulate the compound’s binding affinity and selectivity, leading to its biological effects. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Difluoromethoxy)-5-fluorobenzonitrile include:

  • 3-(Trifluoromethoxy)-5-fluorobenzonitrile
  • 3-(Difluoromethoxy)-4-fluorobenzonitrile
  • 3-(Difluoromethoxy)-5-chlorobenzonitrile

Uniqueness

This compound is unique due to the presence of both difluoromethoxy and fluorobenzonitrile groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and selectivity in various chemical and biological contexts .

Biological Activity

3-(Difluoromethoxy)-5-fluorobenzonitrile is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H5F3N, with a molecular weight of 185.13 g/mol. The compound features a difluoromethoxy group and a fluorobenzonitrile moiety, which are significant for its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The difluoromethoxy and fluorobenzonitrile groups enhance the compound's binding affinity and selectivity, which can result in the inhibition of various biological processes. For instance, it has been noted to inhibit certain enzymes by binding to their active sites, thus blocking their activity and altering cellular pathways.

Pharmaceutical Applications

This compound is utilized as an intermediate in the synthesis of pharmaceuticals targeting specific enzymes or receptors. Its unique structure allows it to modulate biological pathways effectively, making it a valuable candidate for drug development.

Research Applications

The compound has been employed in various biological studies to understand its effects on cellular processes. It is particularly useful in research aimed at discovering new therapeutic agents due to its potential to affect cell proliferation and differentiation.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Inhibition Studies : Research demonstrated that the compound effectively inhibits the proliferation of certain cancer cell lines by interfering with signaling pathways involved in cell growth.
  • Cellular Mechanisms : A study highlighted its role in modulating apoptosis in epithelial cells, suggesting potential applications in treating conditions characterized by abnormal cell growth.

Data Table: Summary of Biological Activities

Activity Effect Reference
Enzyme InhibitionBlocks enzyme activity
Cancer Cell ProliferationInhibits growth
Apoptosis ModulationInduces programmed cell death

Properties

IUPAC Name

3-(difluoromethoxy)-5-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO/c9-6-1-5(4-12)2-7(3-6)13-8(10)11/h1-3,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVHFFLWAXQQNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261674-63-8
Record name 3-(difluoromethoxy)-5-fluorobenzonitrile
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